molecular formula C14H19N5O2 B2944960 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol CAS No. 2108174-23-6

2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol

Cat. No.: B2944960
CAS No.: 2108174-23-6
M. Wt: 289.339
InChI Key: XRRMNUMTNVTTBM-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-oxadiazole derivative would depend on its exact structure and substituents. For example, one derivative, (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine, has a molecular weight of 181.23 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

A study on the synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids through an efficient three-component condensation reaction highlighted the relevance of such compounds in medicinal and biological sciences. The synthesis process involves cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid in the presence of benzaldehyde derivatives in ethanol, showcasing the compound's utility in combinatorial chemistry for developing new materials with potential medicinal applications (Marandi, 2018).

Antitumor Activities

Research on molecular structures of antitumor active Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester, although not directly involving the exact compound , provides insight into the structural analogs' potential antitumor properties. These complexes, synthesized as potential antitumor compounds, were investigated through DFT/B3LYP method and showed square-planar geometry around the metal, indicating the potential of similar compounds in cancer treatment research (Abdel-Ghani & Mansour, 2012).

Green Chemistry and Catalysis

The green synthesis of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines via a multicomponent reaction highlights the environmental benefits of using sustainable catalysts. This study shows the application of vanadium oxide on fluorapatite as a catalyst in synthesizing heterocyclic compounds, underscoring the role of green chemistry in developing new materials with potential pharmaceutical applications (Kerru et al., 2020).

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target, potentially inhibiting its function or altering its activity.

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific target and the nature of the interaction.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.

Result of Action

It’s known that 1,2,4-oxadiazole derivatives can have a variety of effects, depending on their specific targets and the nature of their interactions .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole derivative would depend on its exact structure and substituents. For example, (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name

2-[[5-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c20-7-6-16-13-11(8-15-9-17-13)14-18-12(19-21-14)10-4-2-1-3-5-10/h8-10,20H,1-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRMNUMTNVTTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CN=CN=C3NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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